molecular formula C7H8ClF2N B1432145 2-(Difluoromethyl)aniline hydrochloride CAS No. 1422344-12-4

2-(Difluoromethyl)aniline hydrochloride

Cat. No.: B1432145
CAS No.: 1422344-12-4
M. Wt: 179.59 g/mol
InChI Key: AIRBGKJLEQZMPN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C₇H₇F₂N·ClH. It is a derivative of aniline, where the hydrogen atoms on the methyl group are replaced by fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)aniline hydrochloride typically involves the introduction of a difluoromethyl group into an aniline derivative. One common method is the reaction of aniline with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated nitrobenzene derivatives.

    Reduction: Reduction reactions can convert the compound into difluoromethylated aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated nitrobenzene, while reduction can produce difluoromethylated aniline.

Scientific Research Applications

2-(Difluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)aniline hydrochloride
  • 2-(Fluoromethyl)aniline hydrochloride
  • 2-(Chloromethyl)aniline hydrochloride

Uniqueness

2-(Difluoromethyl)aniline hydrochloride is unique due to the presence of two fluorine atoms on the methyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBGKJLEQZMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-12-4
Record name Benzenamine, 2-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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